molecular formula C8H18O B3277802 3-Methyl-2-ethyl pentanol CAS No. 66576-35-0

3-Methyl-2-ethyl pentanol

Cat. No. B3277802
CAS RN: 66576-35-0
M. Wt: 130.23 g/mol
InChI Key: ALPFTHGDLMTYRM-UHFFFAOYSA-N
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Description

“3-Methyl-2-ethyl pentanol” is an organic chemical compound . It is also known by other names such as “2-Methyl-3-ethyl-3-pentanol” and "3-Ethyl-2-methyl-3-pentanol" . The molecular formula of this compound is C8H18O .


Synthesis Analysis

The synthesis of “3-Methyl-2-ethyl pentanol” can be achieved by reacting ethylmagnesium bromide with methyl acetate in the Grignard reaction using dried diethyl ether or tetrahydrofuran as solvent . It can also be prepared by reacting ethylmagnesium bromide with butanone under the same conditions .


Molecular Structure Analysis

The molecular structure of “3-Methyl-2-ethyl pentanol” can be represented by the IUPAC Standard InChI: InChI=1S/C8H18O/c1-5-8(9,6-2)7(3)4/h7,9H,5-6H2,1-4H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Safety And Hazards

“3-Methyl-2-ethyl pentanol” is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to keep it away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-ethyl-3-methylpentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-7(3)8(5-2)6-9/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPFTHGDLMTYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-ethyl pentanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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